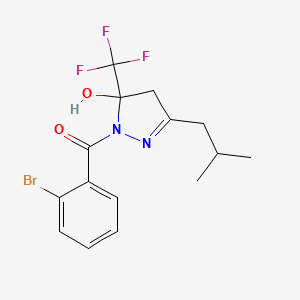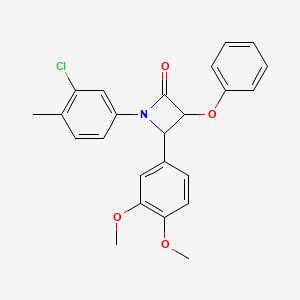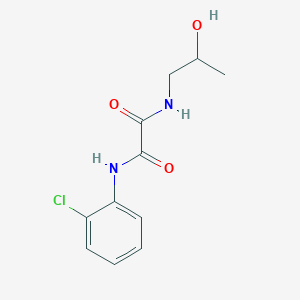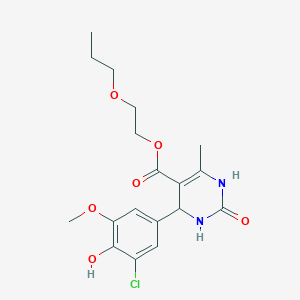
1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound possesses a unique structure that makes it a promising candidate for developing drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of enzymes that play a crucial role in the pathogenesis of various diseases. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase can be useful in the treatment of Alzheimer's disease. Similarly, the inhibition of carbonic anhydrase can be beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and antioxidant properties. Moreover, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high yield and purity. Moreover, this compound possesses a unique structure that makes it a promising candidate for developing drugs for various diseases. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has opened up new avenues for drug discovery. Future research can focus on developing new derivatives of this compound that possess better pharmacological properties. Moreover, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential. Additionally, new methods for the synthesis of this compound can be developed to reduce its cost and increase its availability.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in drug discovery. This compound possesses a unique structure and exhibits various biochemical and physiological effects. The synthesis of this compound is relatively straightforward, and it can be obtained in a pure form. Future research can focus on developing new derivatives of this compound and exploring its use in combination with other drugs to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2-bromobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Moreover, it has been found to possess potent anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
(2-bromophenyl)-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-9(2)7-10-8-14(23,15(17,18)19)21(20-10)13(22)11-5-3-4-6-12(11)16/h3-6,9,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXXILDTMJBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3985310.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985317.png)

methanone](/img/structure/B3985326.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B3985343.png)
![ethyl 1-({5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B3985351.png)
![1-[(3,4-dimethylphenoxy)acetyl]-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985358.png)


![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide](/img/structure/B3985387.png)
![2-(2-{4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3985399.png)

![2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine](/img/structure/B3985407.png)